NSC 153621
Description
Non-structural carbohydrates (NSCs), including soluble sugars (e.g., glucose, fructose, sucrose) and starch, serve as critical energy reserves and metabolic substrates in plants . They are dynamic pools that reflect the balance between carbon assimilation (photosynthesis) and utilization (growth, respiration, stress responses) . NSCs are stored in various organs (leaves, stems, roots), with concentrations and allocation patterns influenced by species-specific traits, organ function, and environmental stressors like drought or temperature extremes .
Properties
CAS No. |
18507-95-4 |
|---|---|
Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
benzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C13H10N.ClHO4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VAOIZLVZCRHHDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
The preparation of NSC 153621 involves several synthetic routes and reaction conditions. The exact methods can vary, but typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions, starting from readily available precursors. These steps may include nucleophilic substitution, condensation reactions, and purification processes.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
NSC 153621 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NSC 153621 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on cancer cells and other diseases.
Industry: this compound is used in the development of new materials and products, as well as in quality control and testing processes.
Mechanism of Action
The mechanism of action of NSC 153621 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:
Molecular Targets: this compound may target specific proteins, enzymes, or receptors in cells, leading to changes in cellular processes and functions.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison of NSC Dynamics Across Plant Species and Environmental Conditions
Species-Specific Variations in NSC Concentrations
Studies on temperate and boreal tree species reveal significant interspecies differences in NSC content (Table 1):
Key Findings :
- Deciduous vs. Coniferous Species : Deciduous species (e.g., 白桦) exhibit higher soluble sugar concentrations in leaves compared to conifers (e.g., 樟子松), likely due to faster metabolic rates and growth demands .
- Storage Strategies : Starch dominates in structural organs (stems, roots), while soluble sugars prevail in leaves. For example, 蒙古栎 allocates 65% of root NSCs to starch, optimizing long-term carbon storage .
Environmental Influences on NSC Allocation
Drought Stress :
- In semi-arid regions (e.g., Inner Mongolia), 樟子松 maintains higher stem NSC concentrations (8.3%) than 小叶杨 (Populus simonii, 5.1%) under water scarcity, prioritizing survival over growth .
- Leaf NSC content in 白桦 decreases by 22% under prolonged drought, reflecting carbon reallocation to root systems for water uptake .
Altitude and Temperature :
- At high elevations (长白山, 2050 m), 岳桦 (Betula ermanii) shows elevated stem NSC reserves (12.4 g/100g DM) despite reduced photosynthesis, supporting the "growth limitation hypothesis" over carbon starvation .
- Leaf NSC in 红松 (Pinus koraiensis) declines by 18% at lower latitudes, correlating with warmer temperatures and faster growth rates .
Organ-Specific NSC Allocation
- Leaves : Highest soluble sugar concentrations (e.g., 63.31 mg/g in 东北森林 plants) for immediate metabolic needs .
- Roots : Starch-dominated reserves (e.g., 65.66 mg/g in 普洱季风林 species) for long-term storage .
- Stems : Intermediate NSC levels, with conifers like 兴安落叶松 (Larix gmelinii) storing 12% of stem biomass as starch .
Q & A
Q. What experimental design considerations are critical for initial pharmacological characterization of NSC 153621?
Methodological Answer:
- Begin with dose-response studies to establish efficacy thresholds (e.g., IC50/EC50 values) using in vitro models (cell lines relevant to the compound’s target) .
- Include negative controls (e.g., vehicle-only groups) and positive controls (known modulators of the target pathway) to validate assay specificity .
- Use replicate sampling (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to account for variability .
- Document raw data in tabular format (e.g., dose vs. response curves) and provide purity/identity verification (e.g., NMR, HPLC) for this compound .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Publish detailed synthetic protocols in the main manuscript, including reaction conditions (temperature, solvent, catalysts), purification steps, and characterization data (e.g., spectral peaks) .
- For multi-step syntheses, provide intermediate stability data and storage conditions in supplementary materials .
- Cross-validate results using independent analytical methods (e.g., mass spectrometry alongside NMR) and adhere to IUPAC nomenclature to avoid ambiguity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported mechanisms of action (MOA) for this compound?
Q. How can computational modeling improve target validation for this compound?
Methodological Answer:
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between this compound and purported targets, cross-referencing with crystallographic data if available .
- Validate predictions via molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability under physiological conditions .
- Integrate pharmacophore mapping to identify critical structural motifs in this compound responsible for activity, comparing with known ligands .
Q. What statistical frameworks are optimal for analyzing time-dependent cytotoxicity data of this compound?
Methodological Answer:
- Apply mixed-effects models to account for longitudinal variability in cell viability assays (e.g., live-cell imaging over 72 hours) .
- Use non-linear regression (e.g., sigmoidal curves) to model time-to-response relationships, reporting 95% confidence intervals for EC50 values .
- Include survival analysis (e.g., Kaplan-Meier plots) for in vivo studies, with log-rank tests to compare treatment groups .
Methodological Best Practices
- Data Transparency : Publish raw datasets (e.g., spectral files, kinetic measurements) in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : For in vivo studies, detail IACUC protocols (e.g., sample sizes, euthanasia criteria) to meet reproducibility standards .
- Interdisciplinary Validation : Collaborate with computational chemists or bioinformaticians to strengthen mechanistic hypotheses via orthogonal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
